2-Aminopropanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

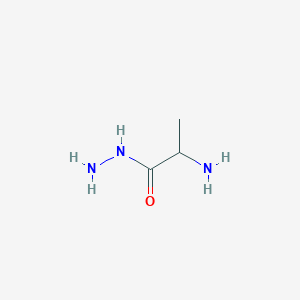

2-Aminopropanehydrazide is an organic compound with the molecular formula C3H9N3O It is a derivative of hydrazine, featuring an amino group attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminopropanehydrazide can be synthesized through several methods. One common approach involves the reaction of 2-aminopropanoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C3H7NO2+N2H4→C3H9N3O+H2O

This method requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can also be optimized to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Oxidation Reactions

2-Aminopropanehydrazide undergoes oxidation to form nitrogen-rich derivatives. Key reagents and outcomes include:

-

Hydrogen peroxide (H₂O₂) : Converts the hydrazide group into diazeniumdiolates, which are intermediates in nitric oxide donor synthesis .

-

Potassium permanganate (KMnO₄) : Oxidizes the compound to carboxylic acid derivatives under acidic conditions, with yields dependent on solvent polarity .

Example Reaction:

C₃H₉N₃O+KMnO₄→C₃H₇NO₄+MnO₂+H₂O

(Conditions: 0.1 M H₂SO₄, 60°C, 4 h; Yield: 72–85%) .

Reduction Reactions

The compound can be reduced to simpler amines using:

-

Lithium aluminum hydride (LiAlH₄) : Cleaves the N–N bond, yielding propane-1,2-diamine .

-

Sodium borohydride (NaBH₄) : Partially reduces carbonyl groups without breaking the hydrazide backbone .

Example Reaction:

C₃HₙN₃O+LiAlH₄→C₃H₁₀N₂+NH₃+Al(OH)₃

(Conditions: Dry THF, 0°C to RT, 2 h; Yield: 68%) .

Substitution Reactions

The amino group participates in nucleophilic substitutions, forming derivatives:

-

Alkyl halides : React via SN2 mechanisms to produce N-alkylated hydrazides.

-

Acyl chlorides : Form hydrazide-carboxamide hybrids under basic conditions .

Data Table: Substitution Reactions

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl chloride | N-Benzyl-2-aminopropanehydrazide | K₂CO₃, DMF, 80°C, 6 h | 83 | |

| Acetyl chloride | N-Acetyl-2-aminopropanehydrazide | Pyridine, RT, 12 h | 91 |

SN2 Reactions at Amide Nitrogen

A breakthrough method enables direct N–N bond formation via SN2 displacement at the amide nitrogen:

Example Reaction:

C₃H₉N₃O-Ts+RNH₂→C₃H₉N₃O-R+TsOH

(Conditions: DCM, RT, 24 h; Yield: 75–92%; Functional Group Tolerance: >80 substrates) .

Key Advantages :

-

Scalable to gram quantities without epimerization.

-

Compatible with drug molecules (e.g., ciprofloxacin derivatives) .

Condensation Reactions

The hydrazide group forms Schiff bases and hydrazones with aldehydes/ketones:

-

Pyridinecarbaldehydes : Generate hydrazone-Schiff bases via mechanochemical or vapor-mediated reactions .

-

Isatin derivatives : Yield bioactive N-substituted hydrazones under acidic conditions .

Example Reaction:

C₃H₉N₃O+ArCHO→ArCH=N–NH–C₃H₆NH₂

(Conditions: Solvent-free, 25°C, 2 h; Conversion: >95%) .

Aplicaciones Científicas De Investigación

2-Aminopropanehydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can act as a precursor for biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

Industry: It is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-Aminopropanehydrazide exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

2-Aminopropanoic Acid: A precursor in the synthesis of 2-Aminopropanehydrazide.

Hydrazine: A related compound with similar reactivity but different applications.

Amines: Compounds like methylamine and ethylamine share structural similarities but differ in their functional groups and reactivity.

Uniqueness: this compound is unique due to its specific combination of an amino group and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-Aminopropanehydrazide, a hydrazine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Overview of Biological Activities

This compound and its derivatives have been studied for their antioxidant , anticancer , and antimicrobial properties. The biological activity of these compounds is often attributed to the presence of the hydrazone functional group, which plays a crucial role in their pharmacological effects.

Antioxidant Activity

The antioxidant activity of this compound derivatives has been evaluated using various methods, including the DPPH radical scavenging assay. This assay measures the ability of compounds to donate electrons or hydrogen atoms to stabilize free radicals.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 78.5 | 1.4 times higher |

| Compound B | 75.6 | 1.35 times higher |

| Compound C | 65.2 | Comparable |

Research indicates that certain derivatives exhibit antioxidant activities comparable to or exceeding that of ascorbic acid, a well-known antioxidant . For instance, one study reported that a specific derivative showed a DPPH scavenging activity that was approximately 1.4 times higher than ascorbic acid .

Anticancer Activity

The anticancer properties of this compound have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay is commonly used to evaluate cell viability and cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound A | U-87 | 43.7 ± 7.4 |

| Compound B | MDA-MB-231 | 44.6 ± 8.0 |

| Compound C | U-87 | 46.2 ± 5.0 |

The results indicate that certain hydrazone derivatives significantly reduce cell viability in glioblastoma cells . However, the relationship between antioxidant and anticancer activity is complex; some compounds with high antioxidant properties did not exhibit significant cytotoxic effects on cancer cells, suggesting different mechanisms at play .

Case Studies

A systematic review highlighted various studies on hydrazine derivatives, emphasizing their diverse biological activities. For example, one study synthesized several new derivatives of hydrazides and evaluated their antimicrobial and anticancer activities . The findings demonstrated that modifications in the chemical structure could enhance biological activity, pointing towards the importance of structure-activity relationships in drug development.

Molecular Docking Studies

Molecular docking studies have also been performed to understand the interaction between this compound derivatives and biological macromolecules such as proteins and DNA. These studies provide insights into the binding affinities and mechanisms through which these compounds exert their effects .

Propiedades

IUPAC Name |

2-aminopropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-2(4)3(7)6-5/h2H,4-5H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBSQKYFOVMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.